![molecular formula C44H32N2O2 B2846092 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde CAS No. 1042941-53-6](/img/structure/B2846092.png)

2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

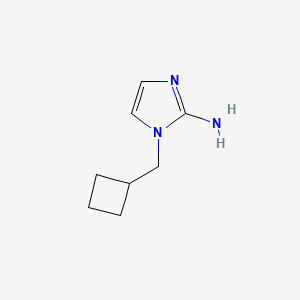

The molecular structure of 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 64 bonds. There are 40 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 2 double bonds, 30 aromatic bonds, 5 six-membered rings, 2 aldehydes (aromatic), and 2 tertiary amines (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis[4-(diphenylamino)phenyl]terephthalaldehyde include its molecular weight of 468.54516 g/mol and its chemical formula of C32H24N2O2 .Aplicaciones Científicas De Investigación

Photoluminescent Properties

A novel diphenylamino substituted 2-phenylpyridine derivative was synthesized, with its structure confirmed by elementary analysis and 1HNMR . The emission and absorption spectroscopies of three phosphorescent ligands in dichloromethane were studied . The electron-donating diphenylamino group is often used as the unit of hole transporting materials . When this group is introduced into 2-phenylpyridine, the π-conjugation on the flexible frameworks enhances the electron donation to the 2-phenylpyridine chelates, and the band gap between the HOMO and LUMO energy levels is strongly decreased . The red shift is attributed to the resonance effect of the diphenylamino substituent .

Two-Photon Cellular Imaging

2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl) fumaronitrile (TPE-TPA-FN or TTF), which possesses aggregation-induced emission (AIE) characteristic, is doped in organically modified silica (ORMOSIL) nanoparticles . The fluorescent and biocompatible nanoprobes were then utilized for in vitro imaging of HeLa cells . Two-photon fluorescence microscopy clearly illustrated that the nanoparticles have the capacity of nucleus permeability, as well as cytoplasm staining towards tumor cells .

Propiedades

IUPAC Name |

2,5-bis[4-(N-phenylanilino)phenyl]terephthalaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N2O2/c47-31-35-30-44(34-23-27-42(28-24-34)46(39-17-9-3-10-18-39)40-19-11-4-12-20-40)36(32-48)29-43(35)33-21-25-41(26-22-33)45(37-13-5-1-6-14-37)38-15-7-2-8-16-38/h1-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSFMFPIJSMIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4''-Bis(diphenylamino)-[1,1':4',1''-terphenyl]-2',5'-dicarbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2846009.png)

![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)

![Tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)

![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)

![1-(azepan-1-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2846029.png)

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)